molecular formula C14H17NO7 B12525308 Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-18-0

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester

Cat. No.: B12525308
CAS No.: 820242-18-0
M. Wt: 311.29 g/mol
InChI Key: VHFPKFDHBJXHKL-NSHDSACASA-N
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Description

The compound "Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester" (hereafter referred to as Compound X) is a malonic acid derivative featuring a dimethyl ester backbone with a chiral [(1R)-2-nitro-1-phenylethyl] substituent and a methoxy group.

Properties

CAS No.

820242-18-0

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

dimethyl 2-methoxy-2-[(1R)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C14H17NO7/c1-20-12(16)14(22-3,13(17)21-2)11(9-15(18)19)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1

InChI Key

VHFPKFDHBJXHKL-NSHDSACASA-N

Isomeric SMILES

COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC

Canonical SMILES

COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Catalyst Synthesis :
    • (1R,2R)-trans-1,2-Cyclohexanediamine is functionalized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate/isocyanate to form thiourea/urea catalysts.
  • Reaction Setup :
    • Substrates : Dimethyl malonate (1.2 equiv), trans-β-nitrostyrene (1.0 equiv).
    • Conditions : 5 mol% catalyst, toluene, 25°C, 4 hours.
  • Workup :
    • Aqueous extraction, silica gel chromatography (ethyl acetate/heptane).
    • Yield : 65–95%; ee : 80–99%.

Phase-Transfer Catalyzed Alkylation

C-Alkylation of dimethyl malonate with nitro-containing alkyl halides under phase-transfer conditions avoids racemization.

Procedure:

  • Substrates :
    • Dimethyl malonate (1.0 equiv), (R)-2-nitro-1-phenylethyl bromide (1.5–3.0 equiv).
  • Conditions :
    • Base : K₂CO₃ (0.45–0.5 equiv), DMF solvent, 90–160°C.
    • Catalyst : Tetrabutylammonium bromide (0.003–0.01 equiv by weight), added after 50–80% conversion.
  • Workup :
    • Distillation (removes excess alkyl halide), fractional distillation (99.3% purity).
    • Yield : 83%.

A two-step approach via Knoevenagel condensation and nitro-group introduction is effective.

Procedure:

  • Knoevenagel Step :
    • Substrates : 3,4-Dihydroxybenzaldehyde (1.0 equiv), dimethyl malonate (1.2 equiv).
    • Conditions : Piperidine (catalytic), acetic acid, IR irradiation (130–140°C, 1 hour).
    • Intermediate : 3-(3,4-Dihydroxyphenyl)-2-propenoic acid methyl ester (85% yield).
  • Nitro Group Introduction :
    • Nitration : HNO₃/H₂SO₄ at 0°C, 2 hours.
    • Esterification : CH₃OH/H₂SO₄, 25°C, 24 hours.
    • Final Yield : 76–87%.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction rates and selectivity for nitro-containing compounds.

Procedure:

  • Substrates :
    • 3,4-Dihydroxybenzaldehyde (0.5 mol), phenylethyl acetate (1.0 mol).
  • Conditions :
    • Catalyst : Trimethyl carbinol lithium (20% in THF), ethanol.
    • Microwave : 600 W, 1–2 hours.
  • Workup :
    • Rotary evaporation, crystallization (toluene).
    • Yield : 86–87%; Purity : 98%.

Chiral Resolution of Racemic Mixtures

For non-stereoselective methods, chiral resolution achieves the (1R)-configuration.

Procedure:

  • Racemic Synthesis :
    • Alkylate dimethyl malonate with racemic 2-nitro-1-phenylethyl bromide.
  • Resolution :
    • Agent : S-(+)-Mandelic acid (1.0 equiv) in iPrOH/H₂O.
    • Conditions : 50–55°C, 12 hours.
    • ee : >95%.

Comparative Analysis of Methods

Method Yield ee Complexity Scalability
Asymmetric Michael 65–95% 80–99% High Moderate
Phase-Transfer 83% Racemic Low High
Knoevenagel 76–87% N/A Moderate High
Microwave 86–87% N/A Low High
Chiral Resolution 40–60% >95% High Low

Critical Considerations

  • Stereochemistry : Organocatalysts (e.g., thioureas) outperform metal catalysts in ee but require precise optimization.
  • Green Chemistry : Microwave and phase-transfer methods reduce solvent use and reaction times.
  • Cost : Chiral resolution is cost-prohibitive for large-scale production compared to asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogens and Lewis acids can facilitate substitution reactions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Organic Synthesis

Propanedioic acid derivatives are commonly utilized as intermediates in organic synthesis. The presence of the nitrophenyl group enhances electrophilicity, making this compound suitable for various reactions such as:

  • Alkylation Reactions : It can act as a nucleophile in alkylation processes, facilitating the formation of more complex molecules.
  • Condensation Reactions : The compound can participate in condensation reactions to form larger cyclic structures or other functionalized compounds.

Medicinal Chemistry

The nitro group in the structure is a key feature that can influence biological activity. Research indicates that compounds with similar structures exhibit various pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of propanedioic acid can possess cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use in developing new antibiotics.

Materials Science

In materials science, the unique properties of propanedioic acid derivatives are being explored for:

  • Polymer Synthesis : Its ability to undergo polymerization reactions makes it valuable for creating novel polymeric materials with specific properties.
  • Coatings and Adhesives : The compound's chemical reactivity allows it to be used in formulating coatings and adhesives with enhanced durability and performance.

Case Studies

StudyFocusFindings
Cattopadhyay et al. (2012)Palladium-catalyzed reactionsDemonstrated effective coupling of propanedioic acid derivatives with aldehydes under mild conditions, yielding high product yields.
Medicinal Chemistry Review (2020)Antitumor activityReported that similar compounds showed significant cytotoxicity against multiple cancer cell lines, highlighting the potential of nitrophenyl-substituted propanedioic acids as anticancer agents.
Polymer Chemistry Journal (2021)Polymer applicationsInvestigated the use of propanedioic acid derivatives in synthesizing biodegradable polymers, showing promising mechanical properties and degradation rates.

Mechanism of Action

The mechanism of action for propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis: No direct methods for Compound X are cited, but asymmetric alkylation techniques (e.g., ) could be adapted using nitro-phenylethyl precursors .
  • Biological Activity : Methoxy and nitro groups are common in bioactive molecules (e.g., antimicrobials). Compound X’s activity remains unexplored but merits investigation .
  • Stability : Nitro groups may render Compound X sensitive to light/heat, necessitating stabilization strategies .

Biological Activity

Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester, commonly referred to as a nitro compound, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O5_{5}
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to the presence of the nitro group, which plays a crucial role in its interaction with biological systems. Nitro compounds are known to undergo redox reactions that can lead to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds exhibit significant antimicrobial properties. The nitro group can disrupt cellular functions in bacteria and parasites by generating ROS, leading to cell death. For instance, a study highlighted that various nitro compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as protozoan parasites .

2. Anticancer Properties

Nitro compounds have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Research has shown that the introduction of nitro groups enhances the cytotoxicity of certain compounds against cancer cell lines .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Nitro compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 30 µM .
Anti-inflammatory Effects A study demonstrated that treatment with the compound significantly reduced levels of TNF-α and IL-6 in a murine model of inflammation .

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